molecular formula C9H16ClNO2 B2581535 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride CAS No. 2416230-20-9

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

Cat. No.: B2581535
CAS No.: 2416230-20-9
M. Wt: 205.68
InChI Key: JRTABUQUPPIJJN-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields (up to 83%) and is considered efficient for producing the desired bicyclic structure.

Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into amides, Schiff bases, and isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with biological receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[331]nonane-1-carboxylic acid;hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXODPIGWCQEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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